Pyrene

概述

描述

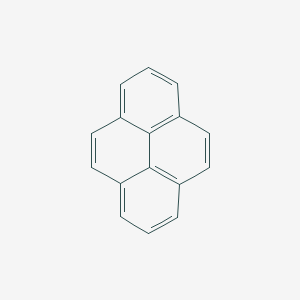

Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula of this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and is commonly found in coal tar, vehicle exhaust, and tobacco smoke .

准备方法

Synthetic Routes and Reaction Conditions

Pyrene can be synthesized through various methods, including indirect methods that involve reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . One common synthetic route involves the Friedel-Crafts acylation reaction of this compound with acetyl chloride in the presence of aluminum trichloride as a catalyst . Another method involves the bromination of this compound in carbon tetrachloride using a bromine solution .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from coal tar, where it occurs up to 2% by weight . The process involves the distillation of coal tar to separate this compound from other polycyclic aromatic hydrocarbons.

化学反应分析

Hydrogenation Reactions

Pyrene undergoes stepwise hydrogenation under catalytic conditions. Partial hydrogenation produces dihydro- and tetrahydro-pyrene intermediates, while full hydrogenation yields perhydrothis compound (C~16~H~26~). The reaction typically employs catalysts like palladium or platinum in ethanol or acetic acid .

Selectivity Notes :

-

Initial hydrogenation preferentially occurs at the 1,2-positions due to lower resonance stabilization energy in these bonds

-

Further hydrogenation shows site dependence on catalyst type and pressure

Bromination

Bromination with Br~2~ in CS~2~ occurs regioselectively at the 3-position (bay region), producing 3-bromothis compound as the major product . Reaction conditions govern substitution patterns:

| Condition | Product | Yield |

|---|---|---|

| Br~2~ (1 equiv), CS~2~ | 3-Bromothis compound | 85% |

| Excess Br~2~ | 3,9,10-Tribromothis compound | 72% |

The 3-position's reactivity stems from increased electron density at this site, as confirmed by DFT calculations showing lower activation energy for bromination at C3 .

Chlorination

Chlorination shows thermodynamic control favoring 1-chlorothis compound over other isomers. Computational studies reveal:

| Derivative | Heat of Formation (kJ/mol) | Relative Stability |

|---|---|---|

| 1-Chlorothis compound | 103.13 | Most stable |

| 4-Chlorothis compound | 104.87 | Intermediate |

| 2-Chlorothis compound | 112.45 | Least stable |

These results align with experimental observations where 1-chlorothis compound dominates product mixtures . The C1 position exhibits optimal charge distribution for electrophilic attack, with a calculated atomic charge of -0.213 e versus -0.198 e at C2 .

Oxidation Reactions

This compound oxidizes under strong acidic conditions with CrO~3~:

Reaction Pathway :

-

Initial oxidation forms perinaphthenone (C~16~H~8~O~2~)

-

Subsequent oxidation yields naphthalene-1,4,5,8-tetracarboxylic acid (C~14~H~8~O~8~)

Key spectral changes during oxidation:

| Stage | UV-Vis λ~max~ (nm) | Fluorescence Shift |

|---|---|---|

| This compound | 330 | 375 nm (monomer) |

| Perinaphthenone | 285, 340 | Quenched |

| Tetracarboxylic acid | 270, 310 | Non-emissive |

Nitration

Nitration with HNO~3~/H~2~SO~4~ preferentially attacks the 1-position , generating 1-nitrothis compound. Secondary nitration produces 1,3,6-trinitrothis compound under forcing conditions .

Reactivity Factors :

-

Nitronium ion (NO~2~^+^) targets positions with highest local electron density

-

Steric hindrance limits substitution at crowded positions like C4

Diels-Alder Reactivity

This compound acts as a diene in Diels-Alder reactions with electron-deficient dienophiles. A representative reaction with maleic anhydride yields:

Product : endo-Pyrene-maleic anhydride adduct

Conditions : Reflux in xylene, 12 hr

Yield : 68%

Radical and Complexation Chemistry

Reduction with Na/Hg in THF generates the This compound radical anion (C~16~H~10~^- −^), which coordinates transition metals in π-arene complexes. Notable examples include:

-

[CpFe(η^6^-pyrene)]PF~6~ : Stable complex with Fe(II) showing shifted UV absorption at 365 nm

-

Sodium pyrenide : Initiates polymerization reactions in aprotic solvents

Environmental Degradation Pathways

Microbial degradation proceeds via dihydroxylation at two distinct CH=CH positions:

-

Initial epoxidation by cytochrome P450 enzymes

-

cis-Dihydrodiol formation through epoxide hydrolase

Key metabolite 1-hydroxythis compound serves as a biomarker for PAH exposure in urine assays .

This comprehensive analysis demonstrates this compound's rich chemistry, governed by its aromatic system's electronic characteristics. The compound's reactivity profile enables applications ranging from organic synthesis to environmental monitoring.

科学研究应用

Fluorescent Probes in Biochemistry

Pyrene as a Protein Conformation Probe

this compound is widely recognized for its utility as a fluorescent probe to study protein conformation and dynamics. Its spectral properties allow researchers to monitor conformational changes in proteins by attaching this compound to specific amino acid side chains. The fluorescence emitted by this compound is highly sensitive to its microenvironment, making it an effective tool for studying protein folding, interactions with lipids, and protein-protein interactions in aqueous solutions .

Case Study: Apolipoproteins

A notable application of this compound involves its use in studying apolipoproteins, which play critical roles in lipid transport and metabolism. Researchers have utilized this compound-labeled apolipoproteins to investigate conformational changes upon lipid binding, providing insights into their functional mechanisms .

Environmental Monitoring and Microbial Studies

Indicator for PAH Contamination

this compound serves as a key indicator compound for detecting PAH contamination in environmental samples. Its persistence and toxicity necessitate understanding microbial degradation pathways. Studies have shown that certain bacterial strains can metabolize this compound, providing insights into bioremediation strategies for contaminated sites .

Transcriptomic Analysis of Bacterial Response

Recent research utilizing transcriptome sequencing has revealed how Escherichia coli responds to varying concentrations of this compound. The study identified significant transcriptional changes associated with metabolic pathways, highlighting the potential for using this compound as a stressor in microbial studies .

Nucleic Acid Research

This compound-Functionalized Oligonucleotides (PFOs)

this compound's ability to intercalate into nucleic acids has led to the development of this compound-functionalized oligonucleotides (PFOs). These compounds are employed in diagnostics and fundamental research due to their polarity-sensitive fluorescence properties, which enable the detection of DNA/RNA targets and single nucleotide polymorphisms (SNPs) .

Applications in Diagnostics

PFOs have been utilized for the detection of specific nucleic acid sequences, enhancing sensitivity and specificity in molecular diagnostics. The excimer formation capabilities of this compound also facilitate the design of complex nucleic acid structures for therapeutic applications .

Material Science and Organic Electronics

Semiconducting Materials

In material science, this compound has been investigated as a component in organic field-effect transistors (OFETs). Its unique electronic properties allow it to function as a p-type semiconductor, contributing to advancements in organic electronics .

Metal-Organic Frameworks (MOFs)

this compound-based ligands have been synthesized for use in metal-organic frameworks (MOFs), which are promising materials for applications such as catalysis, gas storage, and separation processes. The incorporation of this compound enhances the luminescent properties of these frameworks, making them suitable for various optoelectronic applications .

Toxicology and Environmental Health

Assessment of Toxicity

Research has highlighted the toxicological effects of this compound on various organisms, including plants and microorganisms. Studies indicate that exposure to this compound can inhibit photosynthesis and affect growth parameters in crops like soybean. However, certain bacteria have shown potential for degrading this compound in contaminated soils, indicating possible bioremediation strategies .

作用机制

The mechanism of action of pyrene involves its interaction with molecular targets and pathways. This compound can activate the aryl hydrocarbon receptor, which regulates various biological processes, including lipid metabolism and inflammation . The activation of this receptor leads to changes in gene expression and cellular responses.

相似化合物的比较

Similar Compounds

Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Naphthalene: Consists of two fused benzene rings and is commonly found in mothballs.

Benzo[a]pyrene: A five-ring polycyclic aromatic hydrocarbon known for its carcinogenic properties.

Uniqueness of this compound

This compound is unique due to its smaller size compared to other peri-fused polycyclic aromatic hydrocarbons and its high degree of resonance stabilization. This makes it more stable and versatile for various applications in scientific research and industry .

生物活性

Pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its environmental persistence and potential biological effects. This article explores the biological activity of this compound, focusing on its degradation pathways, cytotoxicity, and metabolic effects in various organisms.

1. Degradation Pathways of this compound

This compound is primarily degraded by specific bacterial strains, notably Mycobacterium vanbaalenii PYR-1, which has been extensively studied for its ability to metabolize this compound.

1.1 Metabolic Pathway Identification

Research has identified a complete degradation pathway for this compound in M. vanbaalenii PYR-1. This pathway involves 27 enzymes that facilitate the conversion of this compound into central intermediates through the β-ketoadipate pathway. Key findings from proteomic analyses indicate that 18 enzymes are significantly upregulated when exposed to this compound, enhancing our understanding of the microbial metabolism of PAHs .

| Enzyme | Function |

|---|---|

| Aromatic-ring-hydroxylating dioxygenase | Initiates the oxidation of this compound |

| Dihydrodiol dehydrogenase | Converts dihydrodiol intermediates |

| Ring cleavage dioxygenase | Cleaves aromatic rings for further degradation |

1.2 Key Metabolites

During the degradation process, several metabolites are produced, including:

- This compound-4,5-dione

- Cis-4,5-pyrene-dihydrodiol

- Phenanthrene-4,5-dicarboxylic acid

These metabolites can exhibit varying degrees of toxicity and environmental impact, necessitating further investigation into their effects during bioremediation efforts .

2. Cytotoxic Effects of this compound

This compound's biological activity extends to its cytotoxic effects on human cell lines. Studies have shown that exposure to this compound can lead to significant cellular damage and oxidative stress.

2.1 HepG2 Cell Studies

Research involving human liver HepG2 cells demonstrated that this compound induces a concentration-dependent reduction in cell viability and an increase in reactive oxygen species (ROS) production. At a concentration of 50 nM, a 28% reduction in cell viability was observed, indicating significant cytotoxicity .

Figure 1: Cytotoxicity of this compound on HepG2 Cells

- Cell viability decreased significantly with increasing this compound concentration.

- ROS levels were markedly elevated in treated cells.

2.2 Implications for Human Health

The primary urinary metabolite of this compound, 1-hydroxythis compound (1-OHP), is widely recognized as a biomarker for PAH exposure and has been used extensively to assess human health risks associated with PAH exposure . While 1-OHP serves as an effective indicator, it does not directly correlate with carcinogenic risk from PAHs such as benzo[a]this compound (BaP) which is more potent in inducing cancerous changes.

3. Case Studies and Research Findings

Several case studies have highlighted the implications of this compound exposure across different environments and biological systems.

3.1 Environmental Impact Studies

Studies conducted on soil contaminated with PAHs have shown that microbial communities can effectively degrade this compound under certain conditions. For example, Mycobacterium sp. strain KMS was isolated from contaminated sites and demonstrated significant this compound degradation capabilities .

3.2 Occupational Exposure Research

Research focusing on firefighters has revealed elevated levels of this compound and other PAHs on skin surfaces post-exposure to smoke from burning materials. This exposure correlates with increased levels of 1-OHP in urine samples, indicating systemic absorption and potential health risks associated with occupational exposure to PAHs .

属性

IUPAC Name |

pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41496-25-7, 17441-16-6 | |

| Record name | Polypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41496-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17441-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3024289 | |

| Record name | Pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence. | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

>200.0 °C (>392.0 °F) | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... The usual contaminant which gives it a yellow color is tetracene. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color) | |

CAS No. |

129-00-0 | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0T7WFW93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F | |

| Record name | PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/867 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyrene?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H10 and a molecular weight of 202.26 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits unique fluorescence properties. It forms excimers, complexes that emit a characteristic fluorescence spectrum distinct from individual this compound molecules. This property proves valuable in studying its interactions with various systems, including cytochrome P450 enzymes [].

Q3: How does this compound behave in polymer matrices?

A3: this compound can be incorporated into polymer matrices like polyethylene (PE) [] and polystyrene []. Depending on the functionalization and polymerization method, this compound can exhibit monomer or excimer fluorescence, offering insights into polymer chain dynamics and morphology []. Notably, alkynylpyrenes embedded in polystyrene particles exhibit enhanced fluorescence stability even under aerobic conditions [].

Q4: How does the presence of this compound affect the properties of carbon nanotubes?

A4: this compound sorption to carbon nanotubes (CNTs) is significantly affected by the CNTs' dispersion state and the presence of humic acids (HA) []. Sonication increases this compound sorption affinity due to increased surface area, while HA decreases it due to surface coating. These findings highlight the complexity of CNTs' behavior in environmental systems [].

Q5: Does this compound play a role in catalytic reactions?

A5: While not a catalyst itself, this compound serves as a probe to study catalytic processes. For instance, this compound's fluorescence properties help elucidate the multiple substrate binding sites and cooperative kinetics of cytochrome P450 3A4, a crucial enzyme in drug metabolism [].

Q6: How do structural modifications of this compound affect its properties?

A6: Introducing alkynyl groups to this compound leads to longer absorption and emission wavelengths, and higher fluorescence quantum yields in the presence of oxygen []. These modifications make alkynylthis compound derivatives suitable for developing highly sensitive fluorescent sensors for biomolecules [].

Q7: How does the position of an amino group on aminothis compound influence its adduct formation with DNA?

A7: The position of the amino group on aminothis compound significantly affects the conformation and properties of its adducts with deoxyguanosine (dG) []. For instance, the 2-aminothis compound adduct exhibits more efficient pi-electron delocalization between guanine and this compound rings compared to 1- and 4- isomers, resulting in distinct physicochemical properties [].

Q8: How does this compound exposure compare to other PAHs like Benzo(a)this compound in terms of occupational health risks?

A8: While both are PAHs found in occupational settings like asphalt work, benzo(a)this compound is considered more potent in inducing lung cancer []. Accurately assessing the individual contribution of each compound requires careful consideration of exposure levels and confounding factors like coal tar use [, ].

Q9: What are the potential health concerns associated with exposure to this compound metabolites?

A9: Benzo(a)pyrenediones, quinone metabolites of the carcinogen benzo(a)this compound, exhibit significant toxicity to cultured cells []. Their cytotoxic effects stem from oxidation-reduction cycles involving molecular oxygen, leading to the formation of reactive oxygen species and cellular damage [].

Q10: Can this compound be utilized in drug delivery systems?

A10: While not directly used as a drug, this compound's fluorescence properties make it a valuable tool in studying drug delivery systems. For example, this compound-labeled polymers can help track the uptake and distribution of nanoparticles in biological systems.

Q11: Are there any biomarkers associated with this compound exposure or its effects?

A11: Urinary 1-hydroxythis compound is a commonly used biomarker for assessing occupational exposure to PAHs, including this compound [, ].

Q12: What analytical techniques are employed to detect and quantify this compound?

A12: Various techniques are used to analyze this compound, including:

- Gas chromatography/mass spectrometry (GC/MS) [, ]

- High-performance liquid chromatography with fluorescence detection (HPLC/FLD) [, , ]

- Time-resolved fluorescence spectroscopy [, ]

Q13: What specific challenges arise when analyzing this compound in complex matrices like food or environmental samples?

A13: Analyzing this compound in complex matrices requires effective extraction and purification steps to remove interfering compounds [, , ]. These steps are crucial to ensure accurate quantification and minimize matrix effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。